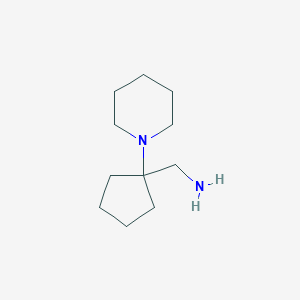

(1-Piperidin-1-ylcyclopentyl)methylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-piperidin-1-ylcyclopentyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-10-11(6-2-3-7-11)13-8-4-1-5-9-13/h1-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDRZSDDGPZNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCCC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640948 | |

| Record name | 1-[1-(Piperidin-1-yl)cyclopentyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933701-05-4 | |

| Record name | 1-[1-(Piperidin-1-yl)cyclopentyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1-Piperidin-1-ylcyclopentyl)methylamine

Abstract

(1-Piperidin-1-ylcyclopentyl)methylamine is a saturated heterocyclic amine with a molecular structure that suggests potential applications in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, leveraging available data and predictive insights based on its structural motifs. We will delve into its physicochemical characteristics, propose a logical synthetic pathway, and outline a robust analytical workflow for its characterization. Furthermore, this document will explore the potential pharmacological relevance of this compound by examining the broader class of piperidine-containing molecules. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of novel piperidine derivatives.

Introduction

The piperidine moiety is a ubiquitous structural feature in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] Its saturated, six-membered heterocyclic structure can influence a molecule's lipophilicity, basicity, and conformational rigidity, all of which are critical parameters in drug design.[1][3] (1-Piperidin-1-ylcyclopentyl)methylamine, a molecule combining a piperidine ring with a cyclopentyl scaffold and a methylamine substituent, represents an interesting, yet underexplored, chemical entity. While specific literature on this compound is sparse, its structural components suggest its potential as a valuable intermediate in the synthesis of more complex molecules and as a candidate for biological screening. This guide aims to consolidate the known information and provide a scientifically grounded framework for its further investigation.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its handling, formulation, and biological activity. For (1-Piperidin-1-ylcyclopentyl)methylamine, a combination of data from chemical suppliers and predictive models provides a preliminary understanding of its characteristics.

| Property | Value | Source |

| CAS Number | 933701-05-4 | [4][5][6] |

| Molecular Formula | C₁₁H₂₂N₂ | [4][5][6] |

| Molecular Weight | 182.31 g/mol | [6] |

| Appearance | White to light yellow crystal powder | Inferred from supplier data |

| Density | 0.995 g/cm³ (Predicted) | [4] |

| Boiling Point | 235.1 °C at 760 mmHg (Predicted) | [4] |

| Flash Point | 92.7 °C (Predicted) | [4] |

| Refractive Index | 1.522 (Predicted) | [4] |

| LogP | 2.382 (Predicted) | [4] |

Note: Much of the available data is predicted and should be confirmed through experimental analysis.

The predicted LogP value of 2.382 suggests that (1-Piperidin-1-ylcyclopentyl)methylamine has moderate lipophilicity. This is a key parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The basicity of the molecule will be influenced by the two nitrogen atoms. The piperidine nitrogen is a tertiary amine, while the methylamine nitrogen is a primary amine. The pKa of these functional groups would need to be determined experimentally to fully understand the compound's ionization state at physiological pH.

Synthesis and Purification

While no specific literature detailing the synthesis of (1-Piperidin-1-ylcyclopentyl)methylamine has been identified, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles, particularly the Strecker synthesis of α-amino nitriles. This multi-step process offers a logical pathway from commercially available starting materials.

Proposed Synthetic Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.molbase.com [m.molbase.com]

- 5. 933701-05-4 | MFCD09055382 | (1-PIPERIDIN-1-YLCYCLOPENTYL)METHYLAMINE [aaronchem.com]

- 6. chemwhat.com [chemwhat.com]

(1-Piperidin-1-ylcyclopentyl)methylamine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (1-Piperidin-1-ylcyclopentyl)methylamine

Introduction

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. (1-Piperidin-1-ylcyclopentyl)methylamine, a molecule with the chemical formula C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol , presents an interesting case for structure elucidation due to its combination of alicyclic and heterocyclic moieties, including a quaternary carbon center and two distinct amine functionalities.[1][2] This guide provides a comprehensive, methodology-driven approach to confirming its structure, synthesizing data from multiple analytical techniques. We will explore not just the "how" but the "why" behind each experimental choice, offering a self-validating workflow for researchers, scientists, and drug development professionals.

The core challenge lies in definitively assigning the connectivity of the piperidine ring, the cyclopentane ring, and the methylamine group around the central quaternary carbon. This requires a multi-pronged analytical strategy, where each technique provides a unique piece of the structural puzzle, culminating in a single, coherent solution.

Strategic Analytical Workflow

A robust structure elucidation campaign follows a logical progression from foundational data to fine structural details. The initial goal is to confirm the molecular formula and identify key functional groups, which then provides the framework for piecing together the molecular skeleton using high-resolution spectroscopic methods.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Blueprint

Expertise & Rationale: Mass spectrometry (MS) is the initial and most critical step.[3] It provides the exact molecular weight and, through high-resolution analysis, the molecular formula. For a compound containing nitrogen, MS immediately validates its presence through the "Nitrogen Rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[4] The fragmentation pattern further provides preliminary structural clues by revealing stable ions formed through predictable cleavage pathways, particularly alpha-cleavage in amines.[5][6][7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in a volatile solvent like methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet for volatile compounds.

-

Ionization: Bombard the gaseous sample with electrons at a standard energy of 70 eV.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Record the relative abundance of each ion to generate the mass spectrum.

Data Interpretation & Expected Results

-

Molecular Ion (M⁺•): A peak at m/z = 182 is expected, corresponding to the molecular formula C₁₁H₂₂N₂. This even-numbered mass is consistent with the presence of two nitrogen atoms. The peak may be weak in acyclic aliphatic amines but is typically discernible in cyclic amines.[5][7]

-

Key Fragmentation: The primary fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom, which results in a resonance-stabilized iminium cation.

Caption: Predicted EI-MS fragmentation pathways.

Table 1: Predicted Major Ions in Mass Spectrum

| m/z Value | Proposed Fragment | Rationale |

| 182 | [C₁₁H₂₂N₂]⁺• | Molecular Ion (M⁺•) |

| 152 | [C₁₀H₁₈N]⁺ | Loss of the •CH₂NH₂ radical via alpha-cleavage. |

| 98 | [C₆H₁₂N]⁺ | Iminium ion from cleavage of the C-C bond between the quaternary carbon and the cyclopentyl ring. |

| 84 | [C₅H₁₀N]⁺ | Piperidine-derived fragment, often a base peak in similar structures. |

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. For (1-Piperidin-1-ylcyclopentyl)methylamine, IR is invaluable for confirming the presence of the primary amine (-NH₂) and the saturated aliphatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is automatically subtracted from the sample spectrum.

Data Interpretation & Expected Results

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300 - 3500 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | A pair of medium-intensity peaks confirms the -NH₂ group.[8] |

| 2850 - 2960 | C-H Aliphatic Stretch | Piperidine & Cyclopentane | Strong, sharp peaks indicative of sp³ C-H bonds. |

| ~1600 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | A medium-intensity peak confirming the primary amine. |

| 1030 - 1230 | C-N Stretch | Aliphatic Amines | Medium peaks in the fingerprint region.[8] |

The presence of the dual N-H stretching peaks is a definitive marker for the primary amine, distinguishing it from the tertiary piperidine nitrogen, which has no N-H bonds and is therefore IR-inactive in this region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule, providing detailed information about the carbon-hydrogen framework.[3][9] ¹H NMR reveals the different proton environments and their neighboring protons, while ¹³C NMR identifies all unique carbon atoms. Finally, 2D NMR techniques like COSY and HSQC correlate these signals to piece together the final connectivity map.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Note the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal.

-

D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to identify exchangeable protons (e.g., -NH₂).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe single lines for each unique carbon. Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT-135.

-

2D NMR Acquisition: Perform standard COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) experiments to establish connectivity.

Data Interpretation & Predicted Spectra

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.8 - 3.0 | Multiplet | 4H | Piperidine Hα | Protons alpha to the electron-withdrawing nitrogen are deshielded. |

| ~2.7 | Singlet | 2H | -CH₂-NH₂ | Methylene protons adjacent to a primary amine. |

| ~1.7 - 1.9 | Multiplet | 8H | Cyclopentane H | Complex, overlapping signals for the four CH₂ groups of the cyclopentane ring. |

| ~1.5 - 1.6 | Multiplet | 6H | Piperidine Hβ, Hγ | Protons further from the nitrogen are more shielded. |

| ~1.2 | Broad Singlet | 2H | -NH₂ | Chemical shift is variable; signal disappears upon D₂O exchange.[10] |

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~70 - 75 | Absent | Cq | The quaternary carbon is highly deshielded due to attachment to two nitrogen atoms. |

| ~50 - 55 | Negative | -CH₂-NH₂ | Methylene carbon attached to a primary amine. |

| ~47 | Negative | Piperidine Cα | Carbons alpha to the tertiary nitrogen.[11][12] |

| ~35 - 40 | Negative | Cyclopentane CH₂ | Cyclopentane carbons. |

| ~27 | Negative | Piperidine Cβ | Piperidine beta carbons.[11][12] |

| ~25 | Negative | Piperidine Cγ | Piperidine gamma carbon.[11][12] |

-

COSY Analysis: Would show correlations between the Hα, Hβ, and Hγ protons of the piperidine ring, confirming the six-membered ring system. It would also show correlations among the cyclopentane protons.

-

HSQC Analysis: Would definitively link each proton signal in Table 3 to its corresponding carbon signal in Table 4, confirming assignments. For example, the multiplet at ~2.8-3.0 ppm would correlate to the carbon signal at ~47 ppm.

Conclusion

The structural elucidation of (1-Piperidin-1-ylcyclopentyl)methylamine is achieved through a synergistic application of modern analytical techniques. Mass spectrometry confirms the molecular formula C₁₁H₂₂N₂ and provides initial fragmentation data consistent with the proposed structure. Infrared spectroscopy offers rapid verification of the primary amine and aliphatic C-H functional groups. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the molecule's connectivity, confirming the arrangement of the piperidine and cyclopentane rings around the central quaternary carbon and the attachment of the methylamine group. This integrated, self-validating workflow ensures the highest degree of confidence in the final structural assignment, a critical requirement in all stages of chemical and pharmaceutical development.

References

-

Techniques in Pharmaceutical Analysis. (2024). ILT - Integrated Liner Technologies. [Link]

-

The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. (2024). Aragen Life Sciences. [Link]

-

Piperidine. PubChem, National Institutes of Health. [Link]

-

Giardino N. (2025). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques, 16, 733. [Link]

-

Piperidine. Wikipedia. [Link]

-

Analytical Techniques in Pharmaceutical Analysis. (2024). Lab Manager. [Link]

-

New Analytical Techniques and Methods in Pharmaceutical Science. MDPI. [Link]

-

Mass Spectrometry of Amines. (2023). JoVE. [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]

-

Fragmentation of Amines. Whitman College. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

-

Piperidine. SpectraBase. [Link]

-

Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 810-816. [Link]

-

(1-piperidin-1-ylcyclopentyl)methylamine (C11H22N2). PubChemLite. [Link]

-

(1-piperidin-1-ylcyclopentyl)methylamine CAS#: 933701-05-4. ChemWhat. [Link]

-

Mass Spectrometry: Amine Fragmentation. (2024). JoVE. [Link]

-

Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses. Cloudinary. [Link]

-

Synthesis of 1-(1-Aminomethylcyclohexyl) piperidine. PrepChem.com. [Link]

-

Synthesis of 1-(1-Aminomethylcyclohexyl) piperidine C. PrepChem.com. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

Obydennov, D. L., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6448. [Link]

-

Structural characterization of cyclic peptide 2 a by NMR spectroscopy. ResearchGate. [Link]

-

[1-(Piperidin-1-yl)cyclohexyl]methanamine. PubChem, National Institutes of Health. [Link]

-

Spectroscopy Methods of structure determination. University of Calgary. [Link]

-

Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(6), 485-496. [Link]

-

Piperidine Synthesis. Defense Technical Information Center. [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

Wallach, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 6(7-8), 734-746. [Link]

-

Synthesis and characterization of 8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. ResearchGate. [Link]

Sources

- 1. PubChemLite - (1-piperidin-1-ylcyclopentyl)methylamine (C11H22N2) [pubchemlite.lcsb.uni.lu]

- 2. chemwhat.com [chemwhat.com]

- 3. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]

- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 5. Video: Mass Spectrometry of Amines [jove.com]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. Piperidine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to (1-Piperidin-1-ylcyclopentyl)methylamine (CAS 933701-05-4): Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the novel research chemical, (1-Piperidin-1-ylcyclopentyl)methylamine, CAS 933701-05-4. While public domain data on this specific molecule is limited, this paper, drawing upon extensive expertise in medicinal chemistry and pharmacology, will deliver a detailed exploration of its chemical properties, a proposed synthetic route, and a discussion of its potential as a modulator of central nervous system (CNS) targets. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Introduction: The Piperidine Scaffold in CNS Drug Discovery

The piperidine moiety is a cornerstone in the design of therapeutics targeting the central nervous system.[1][2][3][4] Its prevalence in a wide array of clinically successful drugs stems from its ability to confer favorable pharmacokinetic properties, including metabolic stability and enhanced blood-brain barrier permeability.[1] The rigid, saturated heterocyclic structure of piperidine allows for precise spatial orientation of substituent groups, which is critical for selective interaction with biological targets.[1][4] Compounds incorporating the piperidine scaffold have shown activity against a range of CNS disorders, including cancer and infectious diseases.[1]

(1-Piperidin-1-ylcyclopentyl)methylamine represents an intriguing structural motif within this privileged class of compounds. The molecule features a tertiary amine embedded within the piperidine ring and a primary amine tethered to a cyclopentyl group. This unique arrangement of basic centers suggests the potential for complex interactions with multiple biological targets, including G-protein coupled receptors (GPCRs) and ion channels, which are frequently implicated in neurological and psychiatric conditions.

Physicochemical Properties and Structural Features

A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems and for the design of effective analytical methods.

| Property | Value | Source |

| CAS Number | 933701-05-4 | ChemWhat[5] |

| Molecular Formula | C11H22N2 | PubChem[6] |

| Molecular Weight | 182.31 g/mol | ChemWhat[5] |

| Appearance | White to light yellow crystal powder | BOC Sciences[1] |

| Predicted XlogP | 1.3 | PubChem[6] |

| SMILES | C1CCN(CC1)C2(CCCC2)CN | PubChem[6] |

| InChI | InChI=1S/C11H22N2/c12-10-11(6-2-3-7-11)13-8-4-1-5-9-13/h1-10,12H2 | PubChem[6] |

The predicted XlogP value of 1.3 suggests a moderate degree of lipophilicity, which is often correlated with good oral bioavailability and CNS penetration. The presence of two basic nitrogen atoms will significantly influence the compound's ionization state at physiological pH, a key determinant of its solubility and interaction with biological membranes and protein targets.

Proposed Synthesis and Characterization

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards two key starting materials: cyclopentanone and piperidine. The carbon-nitrogen bond between the piperidine and the cyclopentyl ring can be formed via a nucleophilic addition, and the aminomethyl group can be introduced through a Strecker or similar reaction.

Caption: Retrosynthetic analysis of (1-Piperidin-1-ylcyclopentyl)methylamine.

Proposed Synthetic Protocol

This proposed two-step synthesis is designed for efficiency and scalability, utilizing readily available starting materials.

Step 1: Synthesis of 1-(Piperidin-1-yl)cyclopentanecarbonitrile

-

To a stirred solution of cyclopentanone (1.0 eq) and piperidine (1.0 eq) in a suitable solvent such as ethanol or methanol at 0 °C, add a solution of potassium cyanide (1.1 eq) in water dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(piperidin-1-yl)cyclopentanecarbonitrile.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a protic solvent facilitates the formation of the intermediate iminium ion, which is then attacked by the cyanide nucleophile. The reaction is typically carried out at room temperature to ensure a reasonable reaction rate without promoting side reactions.

Step 2: Reduction of 1-(Piperidin-1-yl)cyclopentanecarbonitrile to (1-Piperidin-1-ylcyclopentyl)methylamine

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-(piperidin-1-yl)cyclopentanecarbonitrile (1.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in portions.

-

After the addition, allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude (1-Piperidin-1-ylcyclopentyl)methylamine.

-

Purify the final product by distillation under reduced pressure or by column chromatography.

Causality Behind Experimental Choices: Lithium aluminum hydride is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction is performed under anhydrous conditions as LiAlH4 reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LiAlH4 reactions and precipitating the aluminum salts for easy removal.

Caption: Proposed two-step synthesis workflow for (1-Piperidin-1-ylcyclopentyl)methylamine.

Analytical Characterization

The identity and purity of the synthesized (1-Piperidin-1-ylcyclopentyl)methylamine should be rigorously confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the molecular structure by identifying the chemical shifts, coupling constants, and integration of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final compound.

Putative Mechanism of Action and Pharmacological Profile

Based on its structural similarity to known CNS-active agents, (1-Piperidin-1-ylcyclopentyl)methylamine is hypothesized to interact with monoamine transporters or receptors. The piperidine moiety is a common feature in compounds that target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[7] Furthermore, the primary amine could interact with trace amine-associated receptors (TAARs) or exhibit activity at various aminergic GPCRs.

A plausible, yet unproven, mechanism of action involves the modulation of dopaminergic and/or serotonergic signaling. For instance, the compound could act as a releasing agent or a reuptake inhibitor at monoamine transporters.

Caption: Hypothesized mechanism of action at a dopaminergic synapse.

The pharmacological profile of this compound would need to be elucidated through a battery of in vitro and in vivo assays. Initial screening should include binding and functional assays for DAT, NET, and SERT, as well as a panel of relevant GPCRs.

Potential Applications and Research Directions

Given the potential for CNS activity, (1-Piperidin-1-ylcyclopentyl)methylamine could be a valuable tool for research in several areas:

-

Neuropharmacology: As a novel chemical probe to investigate the structure-activity relationships of piperidine-based monoamine transporter ligands.

-

Drug Discovery: As a lead compound for the development of novel therapeutics for conditions such as depression, ADHD, or substance use disorders.

-

In Vitro and In Vivo Models: To study the role of specific neurotransmitter systems in various animal models of neurological and psychiatric diseases.

Further research should focus on a comprehensive pharmacological characterization, including determination of its potency, selectivity, and efficacy at various molecular targets. In vivo studies will be necessary to assess its pharmacokinetic profile, behavioral effects, and potential therapeutic efficacy.

Safety and Handling

As with any research chemical with unknown toxicological properties, (1-Piperidin-1-ylcyclopentyl)methylamine should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat at all times when handling the compound.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(1-Piperidin-1-ylcyclopentyl)methylamine is a novel research compound with a chemical structure that suggests potential for significant activity within the central nervous system. This technical guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic route, and a hypothesized mechanism of action based on established principles of medicinal chemistry and pharmacology. While further experimental validation is required, this document serves as a critical starting point for researchers and drug development professionals interested in exploring the scientific and therapeutic potential of this intriguing molecule. The insights and protocols provided herein are intended to accelerate the investigation of (1-Piperidin-1-ylcyclopentyl)methylamine and contribute to the broader understanding of piperidine-based CNS agents.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

PubChem. (1-piperidin-1-ylcyclopentyl)methylamine. [Link]

-

ChemWhat. (1-piperidin-1-ylcyclopentyl)methylamine CAS#: 933701-05-4. [Link]

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. chemwhat.com [chemwhat.com]

- 6. PubChemLite - (1-piperidin-1-ylcyclopentyl)methylamine (C11H22N2) [pubchemlite.lcsb.uni.lu]

- 7. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Piperidin-1-ylcyclopentyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Piperidin-1-ylcyclopentyl)methylamine, with the molecular formula C11H22N2, is a unique diamine featuring a spirocyclic junction between a piperidine and a cyclopentane ring, appended with a primary aminomethyl group. While specific research on this exact molecule is not extensively published, its structural motifs are prevalent in a wide array of pharmacologically active agents. This guide provides a comprehensive overview of its chemical characteristics, a plausible synthetic pathway, and an exploration of its potential biological activities based on the established pharmacology of its constituent chemical groups. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related novel chemical entities.

Introduction and Molecular Overview

(1-Piperidin-1-ylcyclopentyl)methylamine is a saturated heterocyclic compound with a molecular weight of 182.31 g/mol .[1] Its structure is characterized by a tertiary amine integrated into the piperidine ring and a primary amine at the terminus of a methyl group attached to the cyclopentane ring. The spirocyclic nature of the piperidine and cyclopentane rings introduces conformational rigidity, which can be a desirable feature in drug design for enhancing selectivity and affinity for biological targets.[2]

The piperidine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting the central nervous system (CNS) and other biological systems.[3] Similarly, cyclopentylamine derivatives have been investigated for a range of therapeutic applications, including as neurokinin receptor antagonists and CCR2 antagonists.[4][5] The combination of these two pharmacologically significant rings in a single molecule suggests a rich potential for biological activity.

Table 1: Physicochemical Properties of (1-Piperidin-1-ylcyclopentyl)methylamine

| Property | Value | Source |

| Molecular Formula | C11H22N2 | [1] |

| Molecular Weight | 182.31 g/mol | [1] |

| CAS Number | 933701-05-4 | [1] |

| Predicted XlogP | 1.3 | [6] |

| Canonical SMILES | C1CCN(CC1)C2(CCCC2)CN | [6] |

| InChI Key | KEDRZSDDGPZNTE-UHFFFAOYSA-N | [6] |

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of (1-Piperidin-1-ylcyclopentyl)methylamine.

Step 1: Synthesis of 1-(Piperidin-1-yl)cyclopentane-1-carbonitrile

The initial step involves the formation of the spirocyclic core via a reductive amination of one of the nitrile groups of 1-cyanocyclopentanecarbonitrile with piperidine.

Protocol:

-

Reaction Setup: To a solution of 1-cyanocyclopentanecarbonitrile in a suitable solvent such as methanol or ethanol, add an equimolar amount of piperidine.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon.

-

Hydrogenation: The reaction mixture is then subjected to hydrogenation in a high-pressure reactor under a hydrogen atmosphere. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Isolation: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product, 1-(piperidin-1-yl)cyclopentane-1-carbonitrile, can be purified by column chromatography or distillation.

Causality: The use of a heterogeneous catalyst like Raney Nickel allows for the selective reduction of the imine intermediate formed in situ from the reaction of the nitrile and piperidine, without significantly reducing the second nitrile group under controlled conditions.

Step 2: Reduction of the Nitrile to the Primary Amine

The second step involves the reduction of the remaining nitrile group to the primary aminomethyl group.

Protocol:

-

Reaction Setup: The purified 1-(piperidin-1-yl)cyclopentane-1-carbonitrile from the previous step is dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Reducing Agent Addition: A strong reducing agent, such as lithium aluminum hydride (LiAlH4), is carefully added portion-wise to the solution at a reduced temperature (e.g., 0 °C).

-

Reaction and Quenching: The reaction is allowed to proceed to completion, monitored by TLC or LC-MS. Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.

-

Work-up and Purification: The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with the organic solvent, and the combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4). The solvent is then removed under reduced pressure to yield the crude (1-Piperidin-1-ylcyclopentyl)methylamine. Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.

Causality: A powerful hydride-donating agent like LiAlH4 is necessary for the complete reduction of the sterically hindered nitrile group to the primary amine.

Potential Pharmacological Profile and Mechanism of Action

Given the absence of specific pharmacological data for (1-Piperidin-1-ylcyclopentyl)methylamine, its potential biological activities can be inferred from the known pharmacology of its structural components.

Sigma (σ) Receptor Ligand Activity

The piperidine scaffold is a common feature in many high-affinity sigma receptor ligands.[7][8] Sigma receptors are implicated in a variety of CNS functions and are targets for the development of novel antipsychotics and analgesics.[7] The specific substitution pattern on the piperidine and the overall three-dimensional structure of (1-Piperidin-1-ylcyclopentyl)methylamine may confer affinity for either σ1 or σ2 receptors.

Hypothesized Mechanism: If the compound acts as a sigma receptor ligand, it could modulate intracellular calcium signaling and the activity of various ion channels and neurotransmitter systems.

Caption: Hypothesized modulation of cellular pathways via sigma receptor binding.

Neurokinin (NK) Receptor Antagonism

Cyclopentane and piperidine moieties are also found in antagonists of neurokinin receptors, such as the NK1 and NK2 receptors.[4][9] These receptors are involved in pain, inflammation, and mood disorders.

Hypothesized Mechanism: By acting as an antagonist at NK receptors, the compound could block the pro-inflammatory and nociceptive effects of tachykinins like Substance P.

Analytical Characterization

A comprehensive analytical approach is essential for the structural confirmation and purity assessment of (1-Piperidin-1-ylcyclopentyl)methylamine.

Table 2: Recommended Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | Characteristic signals for the piperidine and cyclopentane rings, as well as the aminomethyl group. The number and splitting patterns of signals would confirm the connectivity.[10][11] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would provide further structural information. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Quantification | A single major peak indicating the purity of the compound. Due to the lack of a strong chromophore, a derivatization agent or a detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be necessary for sensitive detection.[12][13] |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aliphatic rings, and C-N stretching. |

HPLC Method Development for Purity Analysis

Protocol:

-

Column Selection: A reversed-phase C18 column is a suitable starting point. For better retention of this polar compound, a mixed-mode column with both reversed-phase and cation-exchange characteristics could be employed.[14]

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water, containing an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: As the molecule lacks a significant UV chromophore, detection can be achieved using an ELSD, CAD, or by pre-column derivatization with a UV-active labeling agent.[13]

-

Method Validation: The method should be validated for linearity, accuracy, precision, and robustness according to standard guidelines.

Conclusion and Future Directions

(1-Piperidin-1-ylcyclopentyl)methylamine represents an intriguing, yet underexplored, chemical entity with significant potential for drug discovery. Its unique spirocyclic structure, combining two pharmacologically relevant motifs, makes it a compelling candidate for screening in various biological assays, particularly those related to CNS disorders. The synthetic route proposed herein offers a practical approach for its preparation, enabling further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its pharmacological profile to unlock its therapeutic potential.

References

- Abou-Gharbia, M., et al. (1996). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 39(18), 3584-3593.

-

SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from [Link]

- Di Pietro, O., et al. (2021). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 228, 113978.

-

PubChemLite. (n.d.). (1-piperidin-1-ylcyclopentyl)methylamine (C11H22N2). Retrieved from [Link]

- Hale, J. J., et al. (1995). 4-(aryl-substituted)-piperidines as neurokinin receptor antagonists.

- Carbone, A., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Journal of Medicinal Chemistry, 64(15), 11497-11516.

- Nehmedo, C., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS, 12(11), 363-370.

- Analytical Study of Some Drugs Containing Amine Group. (2015). Thesis. Cairo University.

- Wang, L., et al. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction. Organic Letters, 19(24), 6752-6755.

-

ChemWhat. (n.d.). (1-piperidin-1-ylcyclopentyl)methylamine CAS#: 933701-05-4. Retrieved from [Link]

- El-Sayed, N. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2825-2838.

-

ResearchGate. (2022). We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads?. Retrieved from [Link]

- Meurer, L. C., et al. (2006). Cyclopentane-based human NK1 antagonists. Part 2: development of potent, orally active, water-soluble derivatives. Bioorganic & Medicinal Chemistry Letters, 16(17), 4504-4511.

- Zhang, H., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. European Journal of Medicinal Chemistry, 207, 112774.

- Fisyuk, A. S., et al. (2021).

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Mild and General One-Pot Procedure. The Journal of Organic Chemistry, 61(11), 3849-3862.

- Christ, D. R., et al. (1969). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Journal of the American Chemical Society, 91(8), 1894-1901.

- Fisyuk, A. S., et al. (2021).

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane. Retrieved from [Link]

- Salmaso, V., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(5), 3940-3963.

- Hutchins, R. O., & Hutchins, M. K. (1997). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (2018). Journal of Organic Chemistry, 83(15), 8145-8154.

- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). LCGC Europe, 28(7), 404-410.

- Abraham, R. J., & McLauchlan, K. A. (1961). THE N.M.R. SPECTRUM OF CYCLOPENTANONE. Canadian Journal of Chemistry, 39(12), 2530-2532.

- Clayden, J., et al. (2000). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

- Bulygin, A. V., et al. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

- Yang, L., et al. (2007). Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists. Journal of Medicinal Chemistry, 50(11), 2609-2611.

- Heydari, A., et al. (2007). A Novel One-Pot Reductive Amination of Aldehydes and Ketones with Lithium Perchlorate and Zirconium Borohydride—Piperazine Complexes. Tetrahedron Letters, 48(34), 5945-5948.

- Bonacorso, H. G., et al. (2011). General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-Amino-7-Alkyl(aryl/Heteroaryl)-1,8-Naphthyridines and Fused Cycloalkane Analogues. Molecules, 16(4), 2817-2831.

Sources

- 1. researchgate.net [researchgate.net]

- 2. bepls.com [bepls.com]

- 3. HK1005092B - Piperazino derivatives as neurokinin antagonists - Google Patents [patents.google.com]

- 4. Cyclopentane-based human NK1 antagonists. Part 2: development of potent, orally active, water-soluble derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP0630887A1 - 4-(aryl-substituted)-piperidines as neurokinin receptor antagonists - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to (1-Piperidin-1-ylcyclopentyl)methylamine

Abstract: This technical guide provides a comprehensive overview of the basic characteristics of (1-Piperidin-1-ylcyclopentyl)methylamine, a novel diamine with potential applications in pharmaceutical and chemical research. While specific data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to offer a detailed perspective on its synthesis, physicochemical properties, potential pharmacological activities, and analytical methodologies. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities.

Introduction

(1-Piperidin-1-ylcyclopentyl)methylamine is a saturated heterocyclic compound featuring a piperidine ring and a primary aminomethyl group attached to a cyclopentyl scaffold. The piperidine moiety is a well-established pharmacophore found in a wide array of approved drugs, contributing to favorable pharmacokinetic properties and potent biological activities.[1] The geminal diamine arrangement, where two amino groups are attached to the same carbon atom (or in this case, a quaternary carbon), is a structural motif of increasing interest in medicinal chemistry. This guide aims to provide a foundational understanding of this molecule to stimulate further research and development.

Physicochemical Properties

Based on its chemical structure, a number of physicochemical properties for (1-Piperidin-1-ylcyclopentyl)methylamine can be predicted. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Predicted Value/Information | Source |

| CAS Number | 933701-05-4 | |

| Molecular Formula | C₁₁H₂₂N₂ | methylamine) |

| Molecular Weight | 182.31 g/mol | methylamine) |

| Appearance | White to light yellow crystalline powder | |

| SMILES | C1CCN(CC1)C2(CCCC2)CN | methylamine) |

| InChI | InChI=1S/C11H22N2/c12-10-11(6-2-3-7-11)13-8-4-1-5-9-13/h1-10,12H2 | methylamine) |

| Predicted XlogP | 1.3 | methylamine) |

| Predicted pKa | Basic (due to two amine groups) |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of (1-Piperidin-1-ylcyclopentyl)methylamine.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of (1-Piperidin-1-yl)cyclopentanecarbonitrile

This step is an adaptation of the Strecker synthesis of α-aminonitriles.

-

To a stirred solution of piperidine (1.0 eq) and potassium cyanide (1.0 eq) in a suitable solvent system (e.g., a mixture of water and ethanol), cool the mixture to 0-5 °C in an ice bath.

-

Slowly add cyclopentanone (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (1-Piperidin-1-yl)cyclopentanecarbonitrile.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of (1-Piperidin-1-yl)cyclopentanecarbonitrile to (1-Piperidin-1-ylcyclopentyl)methylamine

This step involves the reduction of the nitrile group to a primary amine.

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and slowly add a solution of (1-Piperidin-1-yl)cyclopentanecarbonitrile (1.0 eq) in the same anhydrous solvent.

-

After the addition, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.

-

Filter the resulting precipitate and wash it with the reaction solvent.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude (1-Piperidin-1-ylcyclopentyl)methylamine.

-

Further purification can be achieved by vacuum distillation or by formation of a hydrochloride salt followed by recrystallization.

Potential Pharmacological Activity

The pharmacological profile of (1-Piperidin-1-ylcyclopentyl)methylamine has not been reported. However, the presence of the piperidine ring, a privileged scaffold in medicinal chemistry, suggests a wide range of potential biological activities.[2][3] Derivatives of 4-aminomethyl piperidine have been investigated for their analgesic properties, targeting the µ-opioid receptor.[2][4]

Furthermore, the aminomethyl group provides a handle for further chemical modifications, allowing for the generation of a library of derivatives for screening against various biological targets. The overall lipophilicity and basicity of the molecule will play a significant role in its pharmacokinetic and pharmacodynamic properties.

Sources

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Discovery of Novel Piperidine Derivatives

Foreword: The Piperidine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is arguably one of the most impactful structural motifs in the history of drug discovery.[1][2] Its prevalence is not a matter of chance but a direct consequence of its inherent physicochemical and stereochemical properties. Found in numerous natural alkaloids and synthetic pharmaceuticals across more than twenty drug classes, the piperidine moiety is a quintessential "privileged scaffold."[1][3][4][5]

The utility of this scaffold is rooted in its stable chair conformation, which allows for the precise three-dimensional positioning of substituents to optimize interactions with biological targets.[1] The nitrogen atom acts as a versatile modulator of drug-like properties; it can serve as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, enabling chemists to fine-tune solubility and lipophilicity.[1][6] This inherent versatility enhances a molecule's "druggability," often improving metabolic stability and pharmacokinetic (ADME) profiles while reducing toxicity.[6] This guide provides a technical overview of the modern strategies employed in the discovery of novel piperidine derivatives, from rational design and synthesis to characterization and lead optimization, aimed at researchers and professionals dedicated to advancing therapeutic innovation.

Modern Synthetic Strategies: From Achiral Precursors to Enantioenriched Scaffolds

The development of efficient, stereoselective synthetic routes to access diverse piperidine derivatives is a central task in medicinal chemistry.[7] Traditional methods are continually being supplanted by more sophisticated strategies that offer greater control over stereochemistry and functional group tolerance. Below, we explore two powerful and contemporary approaches.

Strategy 1: Chemo-Enzymatic Asymmetric Dearomatization of Pyridines

This strategy merges the power of chemical synthesis with the exquisite selectivity of biocatalysis to transform readily available pyridine precursors into highly valuable chiral piperidines.[8] The rationale behind this approach is to leverage enzymes for the critical stereochemistry-defining step, which is often challenging to achieve with traditional chemical catalysts.

Conceptual Workflow

The process involves an initial chemical activation of the pyridine ring, followed by a stereoselective enzymatic reduction cascade. A key advantage is the ability to generate stereo-defined 3- and 3,4-substituted piperidines under benign, environmentally friendly conditions.[8]

Caption: Chemo-enzymatic dearomatization workflow.

Experimental Protocol: One-Pot Amine Oxidase/Ene Imine Reductase Cascade

This protocol is adapted from a general chemo-enzymatic approach for preparing stereo-defined substituted piperidines.[8]

-

Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5) containing glucose (100 mM) and NADP+ (1 mM).

-

Enzyme Addition: Add glucose dehydrogenase (for cofactor recycling), a suitable amine oxidase (e.g., 6-HDNO), and the desired ene-imine reductase (EneIRED) to the buffer solution.

-

Substrate Addition: Add the N-substituted tetrahydropyridine (THP) substrate (typically 10-50 mM) to initiate the reaction.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. The reaction is aerobic, so ensure adequate headspace or gentle bubbling of air.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or LC-MS to track the consumption of the THP substrate and the formation of the piperidine product.

-

Workup and Purification: Once the reaction reaches completion (typically 12-24 hours), quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the enantiomerically pure piperidine derivative.

Strategy 2: Asymmetric Reductive Heck Reaction

For the synthesis of chiral 3-substituted piperidines, the rhodium-catalyzed asymmetric reductive Heck reaction represents a significant advancement.[9] This method is powerful because it constructs the key C-C bond and sets the stereocenter in a single, highly controlled step. The causality behind this choice lies in its ability to couple readily available starting materials with high enantioselectivity, driven by a chiral ligand.

Experimental Protocol: Rh-Catalyzed Synthesis of a Chiral 3-Aryl Piperidine

-

Inert Atmosphere: Assemble a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen). Add the rhodium precursor (e.g., [Rh(cod)₂]BF₄, 2 mol %) and the chiral phosphine ligand (e.g., (R)-BINAP, 2.2 mol %) to the flask.

-

Solvent and Substrate: Add a suitable anhydrous solvent (e.g., THF). Add the unsaturated N-protected piperidine precursor (e.g., an N-Boc-1,2,3,6-tetrahydropyridine derivative, 1.0 equiv) and the aryl halide (e.g., an aryl iodide, 1.2 equiv).

-

Reagent Addition: Add a proton source (e.g., a hindered alcohol like t-amyl alcohol, 2.0 equiv) and a stoichiometric reductant (e.g., diethylzinc, 2.0 equiv) dropwise at a controlled temperature (e.g., 0 °C).

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring and Quenching: Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the chiral 3-substituted piperidine.

Structural Elucidation and Characterization: A Self-Validating System

Synthesizing a novel compound is only half the battle; rigorous characterization is essential to confirm its identity, purity, and stereochemistry. This process serves as a self-validating system for the synthetic protocol.[10]

Core Analytical Techniques

| Technique | Purpose | Key Observables for a Novel Piperidine Derivative |

| ¹H & ¹³C NMR Spectroscopy | Confirms the chemical structure and connectivity of atoms. | ¹H NMR: Signals for piperidine ring protons typically appear in the δ 1.0-4.0 ppm range. The coupling patterns and chemical shifts confirm substituent positions.[10] ¹³C NMR: The number of signals confirms the number of unique carbon atoms. Chemical shifts indicate the electronic environment (e.g., C=O, aromatic C, aliphatic C).[10] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides fragmentation data. | The molecular ion peak ([M+H]⁺ or [M]⁺) must match the calculated molecular weight of the target compound. Fragmentation patterns can help confirm the structure.[10] |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used to separate enantiomers. | A pure compound should ideally show a single peak. Chiral HPLC, using a chiral stationary phase, is used to determine the enantiomeric excess (ee) of an asymmetric synthesis product. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic absorption bands confirm the presence of key groups (e.g., C=O stretch for amides/ketones, N-H stretch for secondary amines). |

Protocol: Purity and Identity Confirmation

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.[10] Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile for MS and HPLC analysis.

-

NMR Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra. A successful synthesis is validated by the disappearance of starting material signals and the appearance of new signals corresponding to the product structure with the correct integrations and coupling constants.

-

MS Analysis: Infuse the sample into an ESI-MS instrument. The observation of a molecular ion peak that matches the theoretical mass (within ±5 ppm for high-resolution MS) provides strong evidence of the target compound's formation.

-

HPLC Purity Check: Inject the sample onto a reverse-phase C18 column. Purity is typically assessed by the area percentage of the main peak at a relevant UV wavelength. For a compound to be considered for biological screening, purity should generally be >95%.

Lead Optimization via Structure-Activity Relationship (SAR) Studies

Once a "hit" compound with initial biological activity is identified, the next phase is lead optimization. This iterative process involves synthesizing analogs to understand the Structure-Activity Relationship (SAR)—how specific structural changes affect biological potency, selectivity, and pharmacokinetic properties.

The Role of Bioisosteric Replacement

A key strategy in lead optimization is bioisosteric replacement . Bioisosteres are functional groups or substituents that possess similar physicochemical or steric properties, resulting in similar biological activity.[11] Swapping parts of a molecule with bioisosteres can address liabilities like poor metabolic stability or low solubility without sacrificing potency.[12] For instance, a metabolically vulnerable phenyl ring might be replaced with a pyridine or thiophene ring to block metabolism and improve properties.[13] Similarly, a piperidine ring itself can be replaced by a morpholine to increase polarity or by a spirocyclic system to explore different vectors.[14]

Caption: Iterative cycle of lead optimization.

Case Study: SAR of a Hypothetical Piperidine-Based Kinase Inhibitor

Imagine an initial hit (Compound 1) is discovered as an inhibitor of a therapeutic kinase target. The goal is to improve its potency and cell permeability.

| Compound | R¹ Group | R² Group (Bioisostere for Phenyl) | Kinase IC₅₀ (nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Rationale for Change |

| 1 (Hit) | H | Phenyl | 520 | 1.5 | Initial screening hit. |

| 2 | F | Phenyl | 250 | 1.6 | Fluorine addition to block potential metabolism on the piperidine ring. |

| 3 | H | Pyridin-4-yl | 110 | 8.2 | Phenyl replaced with pyridine to improve solubility and add a potential H-bond acceptor.[13] |

| 4 | H | Thiophen-2-yl | 450 | 2.1 | Thiophene as another phenyl bioisostere; less effective in this case. |

| 5 (Lead) | F | Pyridin-4-yl | 45 | 9.5 | Combined the beneficial modifications from compounds 2 and 3, leading to a synergistic improvement. |

This tabular data clearly demonstrates a logical, data-driven optimization process. The introduction of a nitrogen atom into the aromatic ring (Compound 3) significantly improved permeability, a common strategy to enhance physicochemical properties.[15] Combining this with the fluorine substitution (Compound 5) led to a potent, permeable lead candidate.

Conclusion and Future Directions

The discovery of novel piperidine derivatives remains a vibrant and essential field within medicinal chemistry. Modern synthetic methodologies, particularly those leveraging asymmetric catalysis and biocatalysis, have revolutionized the ability to create complex, chirally pure piperidine scaffolds with high efficiency.[8][9] A rigorous, multi-technique approach to characterization is non-negotiable for validating these synthetic outcomes. The true art of drug discovery, however, lies in the iterative cycle of design, synthesis, and testing, where strategies like bioisosteric replacement are employed to meticulously sculpt a hit molecule into a viable drug candidate. As our understanding of disease biology deepens, the demand for novel, structurally diverse piperidines will only grow, ensuring this privileged scaffold remains at the forefront of pharmaceutical innovation.

References

- Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers. (n.d.). Benchchem.

- Logvinenko, I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Gautam, L. N., et al. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry.

- Rowan, T. R., et al. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH.

- Gautam, L. N., et al. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. RSC Publishing.

- The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.

- Logvinenko, I., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

- Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).

- Logvinenko, I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate.

- Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub.

- Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. PDF.

- Piperidine-based drug discovery. (n.d.). ResearchGate.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed.

- Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. (2025). Organic Letters - ACS Publications.

- A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones. (n.d.). Benchchem.

- An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives. (n.d.). Benchchem.

- Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.

- Ring Bioisosteres. (2024). Cambridge MedChem Consulting.

- Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts.

- Ring replacement recommender: Ring modifications for improving biological activity. (n.d.). ResearchGate.

- Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (n.d.). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. thieme-connect.com [thieme-connect.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (1-Piperidin-1-ylcyclopentyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Piperidin-1-ylcyclopentyl)methylamine is a novel amine derivative with potential applications in pharmaceutical development. As with any new chemical entity, a thorough understanding of its structural and electronic properties is paramount for its advancement as a therapeutic candidate. Spectroscopic analysis provides the foundational data for this characterization. This guide presents a comprehensive overview of the expected spectroscopic data for (1-Piperidin-1-yl)methylamine, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of published experimental spectra for this specific molecule, this document leverages a predictive and comparative approach, utilizing data from structurally related compounds to forecast the key spectral features. Furthermore, this guide provides detailed, field-proven methodologies for the acquisition of high-quality spectroscopic data for this and similar compounds, ensuring scientific integrity and reproducibility.

Introduction: The Imperative of Spectroscopic Characterization

The journey of a novel molecule from discovery to a potential therapeutic agent is paved with rigorous analytical characterization. Spectroscopic techniques are the cornerstone of this process, providing an unambiguous fingerprint of a molecule's identity, purity, and structure. For (1-Piperidin-1-ylcyclopentyl)methylamine, a molecule possessing a unique combination of a piperidine ring, a cyclopentyl core, and a methylamine sidechain, a multi-faceted spectroscopic approach is essential.

This guide is structured to provide not just the "what" – the predicted spectroscopic data – but also the "why" and "how." We will delve into the rationale behind the predicted spectral features and provide robust, step-by-step protocols for their experimental verification. This approach is designed to empower researchers to confidently characterize this molecule and its analogues.

Molecular Structure and Predicted Spectroscopic Overview

A foundational understanding of the molecule's structure is critical for interpreting its spectroscopic output.

Caption: Molecular structure of (1-Piperidin-1-ylcyclopentyl)methylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by neighboring atoms and functional groups.

Table 1: Predicted ¹H NMR Data for (1-Piperidin-1-ylcyclopentyl)methylamine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.8 - 2.6 | m | 4H | Piperidine α-CH₂ | Protons adjacent to the nitrogen atom are deshielded. |

| ~ 2.5 | s | 2H | -CH₂-NH₂ | Methylene protons adjacent to the primary amine. |

| ~ 1.8 - 1.6 | m | 8H | Cyclopentyl CH₂ | Overlapping signals from the cyclopentyl ring protons. |

| ~ 1.6 - 1.4 | m | 6H | Piperidine β,γ-CH₂ | Protons on the piperidine ring further from the nitrogen. |

| ~ 1.3 | s (broad) | 2H | -NH₂ | The chemical shift of amine protons can vary and the signal is often broad due to exchange. |

Rationale is based on comparative analysis of known spectra for N-substituted piperidines and aminomethyl-substituted cycloalkanes.[1][2]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for (1-Piperidin-1-ylcyclopentyl)methylamine

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 70 | Quaternary C (Cyclopentyl) | The carbon atom at the junction of the piperidine and methylamine groups is significantly deshielded. |

| ~ 55 | -CH₂-NH₂ | Carbon of the methylamine side chain. |

| ~ 50 | Piperidine α-CH₂ | Carbons adjacent to the nitrogen in the piperidine ring. |

| ~ 35 | Cyclopentyl CH₂ | Carbons in the cyclopentyl ring. |

| ~ 26 | Piperidine β-CH₂ | Beta carbons of the piperidine ring. |

| ~ 24 | Piperidine γ-CH₂ | Gamma carbon of the piperidine ring. |

Rationale is based on established chemical shift values for substituted cycloalkanes and piperidine derivatives.[3]

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[4] For compounds with different solubility profiles, other deuterated solvents like DMSO-d₆ or MeOD-d₄ may be considered, though these can lead to the exchange of labile protons (like those on the amine group).[5][6]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (1-Piperidin-1-ylcyclopentyl)methylamine.

-

Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Perform phase and baseline correction to ensure accurate signal representation.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum